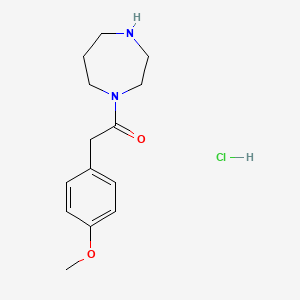

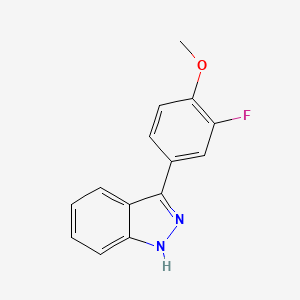

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride (1-DMPEA HCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of diazepam, a benzodiazepine, and has been used in the study of drug action, biochemical and physiological effects, and laboratory experiments. The aim of

Aplicaciones Científicas De Investigación

Transformation and Synthesis in Chemical Reactions

Research on related compounds shows the versatility of diazepan-yl and methoxyphenyl functional groups in chemical transformations. For example, the three-component reaction involving tetrahydro-pyrrolobenzodiazepines with methyl propiolate and indole proceeds through the opening of the diazepine ring, leading to the formation of substituted pyrroles. This demonstrates the reactivity of such compounds in creating complex heterocyclic structures, which could be relevant to the study of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride (Voskressensky et al., 2014).

Mechanistic Studies of Hydrolysis and Ring Transformation

The mechanism of alkaline hydrolysis of diazepam, a compound structurally related to 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride, provides insights into how similar compounds may undergo transformation under alkaline conditions, highlighting the chemical stability and reactivity essential for pharmaceutical and synthetic applications (Yang, 1998).

Antiproliferative Activity and Biological Evaluations

Some derivatives of diazepan-yl and methoxyphenyl, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones, have been examined for their antiproliferative activity in vitro against human cancer cell lines. This suggests potential research applications of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride in developing anticancer agents (Liszkiewicz, 2002).

Environmental Degradation Studies

The environmental degradation of chlorinated compounds similar to 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride can be crucial for understanding their behavior and fate in the environment. Studies on methoxychlor, a chlorinated hydrocarbon, reveal the potential for bacterial species to dechlorinate such compounds, suggesting research avenues for the biodegradation and environmental impact assessment of related chemicals (Satsuma & Masuda, 2012).

Propiedades

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16;/h3-6,15H,2,7-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINPOULQGZEWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)